molecular formula C15H17FN4O4 B037513 (E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine CAS No. 124053-67-4

(E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine

Cat. No. B037513
M. Wt: 336.32 g/mol
InChI Key: RDCPZVYADNZIHI-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of (E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine involves the inhibition of specific enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function.

Biochemical And Physiological Effects

(E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to improve cognitive function by increasing acetylcholine levels. In addition, it has been shown to have antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its ability to inhibit specific enzymes or proteins makes it a promising candidate for drug discovery. However, one limitation is the lack of information on its toxicity and potential side effects, which need to be further studied.

Future Directions

There are several future directions for the research on (E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine. One direction is to further study its mechanism of action and identify its molecular targets. This can help in the development of more specific and effective therapeutic agents. Another direction is to study its toxicity and potential side effects in order to determine its safety for human use. In addition, further studies can be conducted to explore its potential applications in other fields, such as agriculture and food industry.
Conclusion:
(E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

(E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine can be synthesized using different methods. One of the most common methods involves the reaction of 4-fluoro-1,3-dihydroisoindol-2-amine with ethyl (E)-but-2-enedioate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. Other methods involve the use of different starting materials or reagents, such as 4-fluoro-1,3-dihydroisoindol-2-carboxylic acid and N-(4,5-dihydro-1H-imidazol-2-yl)-2-chloroacetamide.

Scientific Research Applications

(E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine has potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound also has potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it has been studied for its antimicrobial activity against various bacterial strains.

properties

CAS RN

124053-67-4

Product Name

(E)-But-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine

Molecular Formula

C15H17FN4O4

Molecular Weight

336.32 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine

InChI

InChI=1S/C11H13FN4.C4H4O4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11;5-3(6)1-2-4(7)8/h1-3H,4-7H2,(H2,13,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

RDCPZVYADNZIHI-WLHGVMLRSA-N

Isomeric SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=C/C(=O)O)\C(=O)O

SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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